TCO-GK-PEG4-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H52N4O14 |

|---|---|

Molecular Weight |

728.8 g/mol |

IUPAC Name |

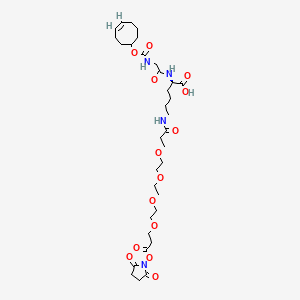

(2S)-2-[[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]acetyl]amino]-6-[3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |

InChI |

InChI=1S/C33H52N4O14/c38-27(13-16-46-18-20-48-22-23-49-21-19-47-17-14-31(42)51-37-29(40)11-12-30(37)41)34-15-7-6-10-26(32(43)44)36-28(39)24-35-33(45)50-25-8-4-2-1-3-5-9-25/h1-2,25-26H,3-24H2,(H,34,38)(H,35,45)(H,36,39)(H,43,44)/b2-1-/t25?,26-/m0/s1 |

InChI Key |

KPHXUINZEVPEKP-MJIISZSESA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TCO-GK-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of TCO-GK-PEG4-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs) and targeted therapeutics.

Chemical Structure and Properties

This compound is a sophisticated chemical entity designed for bioorthogonal chemistry. Its structure incorporates three key functional components: a trans-cyclooctene (B1233481) (TCO) group, a glycine-lysine (GK) cleavable linker, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester.

The TCO moiety facilitates a highly efficient and rapid inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes. The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. The PEG4 spacer enhances aqueous solubility and provides a flexible linker arm to minimize steric hindrance during conjugation. A distinguishing feature of this linker is the glycine-lysine dipeptide, which is susceptible to cleavage by renal brush border enzymes, a property that can be exploited to enhance the clearance of conjugated molecules from the kidneys.[1]

The chemical structure can be represented by the following SMILES string:

O(C(CCOCCOCCOCCOCCC(NCCCC--INVALID-LINK--=O)=O)C(O)=O)=O)=O)N2C(=O)CCC2=O

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C33H52N4O14 | [2] |

| Molecular Weight | 728.78 g/mol | [3] |

| CAS Number | 2307311-19-7 | [2] |

| Appearance | Colorless to slightly yellow oil | [4] |

| Solubility | DMSO, DMF, THF, Acetonitrile, Dichloromethane | [4] |

| Storage Conditions | -20°C, desiccated | [4] |

Experimental Protocols

The primary application of this compound is the conjugation of the TCO moiety to proteins, typically antibodies or antibody fragments, for subsequent bioorthogonal labeling. The following protocol is a detailed methodology adapted from the work of Zhou et al. (2018) for the conjugation of this compound to a single-domain antibody (sdAb), 2Rs15d, targeting the HER2 receptor.[1]

Materials

-

Single-domain antibody (sdAb) 2Rs15d

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.4)

-

PD-10 desalting columns (or equivalent size-exclusion chromatography system)

-

Phosphate-buffered saline (PBS)

-

MALDI-TOF mass spectrometer

Protocol for Conjugation of this compound to 2Rs15d sdAb

-

Antibody Preparation:

-

Prepare a solution of the 2Rs15d sdAb in 0.1 M sodium bicarbonate buffer (pH 8.4) at a concentration of 2 mg/mL. The slightly basic pH is crucial for maintaining the deprotonated state of the primary amines on lysine residues, making them reactive towards the NHS ester.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. It is critical to use anhydrous DMSO as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add a 1.3-fold molar excess of the this compound stock solution to the sdAb solution.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and byproducts by size-exclusion chromatography. A PD-10 desalting column is suitable for this purpose.

-

Equilibrate the column with PBS.

-

Apply the reaction mixture to the column and elute with PBS.

-

Collect the fractions containing the purified sdAb-TCO conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

-

-

Characterization of the Conjugate:

-

Confirm the successful conjugation and determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry. The mass spectrum of the conjugate will show an increase in molecular weight corresponding to the number of TCO-GK-PEG4 moieties attached to the sdAb. In the study by Zhou et al., this method resulted in approximately 85% of the sdAb being modified, with the majority having one prosthetic group.[1]

-

Signaling Pathways and Experimental Workflows

HER2 Signaling Pathway

The 2Rs15d sdAb targets the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Overexpression of HER2 is a hallmark of certain aggressive types of cancer, particularly breast cancer. Upon dimerization with other ErbB family receptors, HER2 initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation.

Caption: HER2 signaling cascade activation.

Pre-targeted Radioimmunotherapy Experimental Workflow

This compound is a key component in pre-targeted radioimmunotherapy strategies. This approach involves a two-step process: first, the administration of a TCO-modified antibody that targets the tumor, followed by the administration of a radiolabeled tetrazine that rapidly binds to the antibody at the tumor site. This method enhances the therapeutic window by minimizing the systemic exposure to radiation.

Caption: Pre-targeted radioimmunotherapy workflow.

This compound Conjugation Workflow

The following diagram illustrates the key steps in the conjugation of this compound to a protein.

Caption: this compound conjugation workflow.

References

- 1. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vectorlabs.com [vectorlabs.com]

The Pivotal Role of the PEG4 Spacer in TCO-GK-PEG4-NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, the TCO-GK-PEG4-NHS ester has emerged as a powerful tool, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide delves into the critical role of the discrete PEG4 spacer within this heterobifunctional molecule, providing a comprehensive overview of its functions, supported by quantitative data and detailed experimental protocols.

Core Functionality of the this compound Components

The this compound is a sophisticated molecule designed for a two-step conjugation strategy. Each component plays a distinct and crucial role:

-

TCO (trans-cyclooctene): This strained alkene is the bioorthogonal reactive handle. It participates in an exceptionally fast and selective inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[1] This "click chemistry" reaction is highly efficient under physiological conditions and allows for the precise coupling of molecules in complex biological environments.[2]

-

GK (Glycine-Lysine): This dipeptide sequence can act as a cleavable linker in specific biological contexts, for instance, by certain proteases. While not the primary focus of this guide, its presence allows for payload release mechanisms in some applications.[3]

-

NHS ester (N-hydroxysuccinimidyl ester): This is an amine-reactive group. It readily reacts with primary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins, to form stable amide bonds.[4]

-

PEG4 Spacer: This tetraethylene glycol linker is the central focus of this guide. It provides a flexible and hydrophilic bridge between the antibody (or other biomolecule) and the TCO group.[5]

The Multifaceted Role of the PEG4 Spacer

The inclusion of a PEG4 spacer, a chain of four ethylene (B1197577) glycol units, is a deliberate design choice that confers several significant advantages to the bioconjugate.[5]

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads used in ADCs are hydrophobic.[1] This poor water solubility can lead to aggregation of the conjugate, which can diminish efficacy and increase the risk of an immunogenic response.[1] The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[5][6]

Reduced Immunogenicity and Enhanced Stability

The PEG component can create a protective hydration shell around the bioconjugate.[5] This "shielding" effect can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an immune response.[5][6] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[5]

Improved Pharmacokinetics

By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1][5] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[5] Studies have demonstrated a direct relationship between PEG spacer length and an ADC's pharmacokinetic profile, with longer PEG chains leading to slower clearance and increased exposure.[7]

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This spacing is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1] It also ensures that the TCO group is readily accessible for reaction with its tetrazine partner, which can be hindered if it is too close to the bulky antibody.[8] The flexibility of the PEG chain further facilitates an efficient ligation reaction.[9]

Quantitative Impact of PEGylation

While specific quantitative data for the this compound is often embedded in broader experimental results, the general effects of PEGylation on bioconjugates are well-documented. The following tables summarize the expected impact of incorporating a PEG spacer.

Table 1: Impact of PEGylation on Physicochemical and Pharmacokinetic Properties

| Property | Effect of PEG Spacer | Rationale | References |

| Solubility | Increased | The hydrophilic ethylene glycol units increase the overall water solubility of the conjugate, especially important for hydrophobic payloads. | [5][6][10] |

| Aggregation | Decreased | Improved solubility prevents the formation of aggregates, which can negatively impact efficacy and immunogenicity. | [1][2] |

| Immunogenicity | Reduced | The PEG chain can mask immunogenic epitopes, creating a "stealth" effect that reduces recognition by the immune system. | [5][6] |

| Enzymatic Degradation | Decreased | The hydration shell formed by the PEG spacer can protect the conjugate from proteolytic enzymes. | [5] |

| Circulation Half-Life | Increased | The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, leading to longer circulation time. | [5][7] |

| Plasma Clearance | Decreased | Slower clearance from the bloodstream results in more sustained plasma concentrations of the drug. | [7][11] |

| Overall Exposure (AUC) | Increased | The prolonged circulation time leads to a greater area under the curve (AUC), meaning the target tissue is exposed to the therapeutic agent for a longer duration. | [7] |

Table 2: Impact of PEG Spacer on Reaction Kinetics

| Parameter | Effect of PEG Spacer | Rationale | References |

| TCO-Tetrazine Ligation Rate | Increased | The PEG spacer extends the TCO moiety away from the surface of the biomolecule, reducing steric hindrance and improving accessibility for the tetrazine binding partner. Research suggests that a PEG spacer can lead to a more than four-fold increase in the reactivity of TCO-conjugated antibodies. | [8][10] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound: antibody modification and subsequent TCO-tetrazine ligation.

Protocol 1: Antibody Modification with this compound

This protocol outlines the conjugation of the this compound to the primary amines (e.g., lysine residues) of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) columns (e.g., PD-10 desalting columns)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4-8.5) using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

-

-

This compound Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours on ice, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the purified TCO-modified antibody.

-

-

Characterization:

-

Determine the concentration of the modified antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

-

The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.[3]

-

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol describes the bioorthogonal conjugation of the TCO-modified antibody with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug payload).

Materials:

-

Purified TCO-modified antibody

-

Tetrazine-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation:

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a known concentration.

-

-

Ligation Reaction:

-

In a reaction vessel, combine the TCO-modified antibody with the tetrazine-functionalized molecule. It is common to use a slight molar excess (1.5 to 3-fold) of the tetrazine-containing molecule.[5]

-

The reaction is typically performed at room temperature and is often complete within 30-60 minutes due to the fast kinetics of the iEDDA reaction.[9]

-

-

Purification:

-

If necessary, purify the final conjugate from any unreacted tetrazine-functionalized molecule using size-exclusion chromatography.

-

-

Characterization:

-

Analyze the final conjugate using appropriate techniques such as SDS-PAGE, size-exclusion chromatography (SEC-HPLC), and mass spectrometry to confirm successful conjugation and assess purity.

-

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: Workflow for Antibody Modification with this compound

Caption: Workflow for labeling an antibody with this compound.

Diagram 2: TCO-Tetrazine Bioorthogonal Ligation Workflow

Caption: Workflow for the bioorthogonal TCO-tetrazine ligation reaction.

Diagram 3: Logical Relationship of PEG4 Spacer Functions

Caption: Functional advantages conferred by the PEG4 spacer in bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purepeg.com [purepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. furthlab.xyz [furthlab.xyz]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

TCO-GK-PEG4-NHS Ester: An In-depth Technical Guide to a Key Player in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-GK-PEG4-NHS ester, a heterobifunctional linker at the forefront of bioorthogonal chemistry. This reagent is instrumental in the precise and stable conjugation of biomolecules, a critical process in the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. This document details its chemical properties, experimental protocols for its use, and quantitative data to inform experimental design.

Core Concepts and Chemical Properties

This compound is a versatile tool for covalently linking molecules. It incorporates three key functional elements:

-

trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly and selectively within complex biological systems without interfering with native biochemical processes.

-

Glycine-Lysine (GK) Linker: A dipeptide spacer that can be susceptible to enzymatic cleavage, offering a mechanism for payload release in specific biological environments.

-

PEG4 Spacer: A tetraethylene glycol linker that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance during conjugation, improving reaction efficiency.

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies.

The combination of these features makes this compound an ideal reagent for the two-step labeling of biomolecules. First, the NHS ester is used to attach the TCO group to a protein of interest. Subsequently, the TCO-modified protein can be rapidly and specifically conjugated to a tetrazine-bearing molecule, such as a fluorescent probe, a cytotoxic drug, or an imaging agent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C33H52N4O14 |

| Molecular Weight | 728.78 g/mol |

| CAS Number | 2307311-19-7 |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO, DMF |

| Storage | Store at -20°C, desiccated and protected from light. |

The TCO-Tetrazine Click Reaction: A Quantitative Perspective

The reaction between TCO and tetrazine is the cornerstone of this technology's utility. It is characterized by exceptionally fast reaction kinetics, enabling efficient conjugation at low concentrations.

Table 2: Quantitative Data on TCO-Tetrazine Ligation

| Parameter | Value | Reference |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | [General TCO-tetrazine literature] |

| Conjugation Efficiency (sdAb labeling) | >75% of single-domain antibody molecules conjugated | [1] |

| Reaction Time | Minutes to a few hours at room temperature | [General protocols] |

| Monitoring | Disappearance of tetrazine's visible absorbance (around 520 nm) | [General TCO-tetrazine literature] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in the labeling of a single-domain antibody (sdAb), based on the work of Zhou Z, et al. (2018), and a general protocol for the subsequent TCO-tetrazine click reaction.[1]

Labeling of a Single-Domain Antibody (sdAb) with this compound

This protocol describes the derivatization of a HER2-specific sdAb with this compound.

Materials:

-

Single-domain antibody (sdAb)

-

This compound

-

0.1 M Borate (B1201080) buffer, pH 8.5

-

Size-Exclusion Chromatography (SEC) column (e.g., Agilent PL Multisolvent)

-

Water (for SEC elution)

Procedure:

-

Prepare the sdAb solution: Dissolve the sdAb in 0.1 M borate buffer (pH 8.5) to a final concentration of 3 mg/mL.

-

Prepare the this compound solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO.

-

Conjugation reaction: Add a 2-fold molar excess of the this compound solution to the sdAb solution. For example, for 93 nmol of sdAb (1.2 mg), use 186 nmol of the this compound (135 µg).

-

Incubation: Stir the reaction mixture at 30°C for 2 hours.

-

Purification: Isolate the TCO-derivatized sdAb from unreacted ester and other small molecules using a size-exclusion HPLC column. Elute with water at a flow rate of 0.35 mL/min.

-

Analysis: Characterize the conjugate by LC-MS to determine the degree of labeling. In the cited study, this protocol resulted in >75% of the sdAb molecules being conjugated, with a roughly 2:1 ratio of mono- to bi-substituted derivatives.[1]

General Protocol for TCO-Tetrazine Click Reaction

This protocol describes the subsequent reaction of the TCO-labeled biomolecule with a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled biomolecule (from section 3.1)

-

Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

-

Phosphate-buffered saline (PBS), pH 7.4

-

PD-10 desalting column (or similar)

Procedure:

-

Prepare the TCO-labeled biomolecule: Prepare a solution of the TCO-derivatized sdAb in PBS (pH 7.4) at a concentration of 2 mg/mL.

-

Prepare the tetrazine solution: Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

Click Reaction: Add the tetrazine-containing solution to the TCO-labeled biomolecule. A slight molar excess of the tetrazine is often used.

-

Incubation: Incubate the reaction mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Isolate the final conjugate by size-exclusion chromatography (e.g., a PD-10 column) eluted with PBS.

Visualizing Workflows and Biological Context

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the biological context of this technology.

References

The Inverse Electron Demand Diels-Alder Reaction: An In-Depth Technical Guide for Researchers and Drug Development Professionals

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science.[1][2] Characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, the IEDDA reaction enables the precise and efficient conjugation of molecules in complex biological environments.[3][4] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, detailed experimental protocols for its application, and a summary of key quantitative data to support researchers, scientists, and drug development professionals in leveraging this transformative bioorthogonal chemistry.

Core Principles of the Inverse Electron Demand Diels-Alder Reaction

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne.[5][6] Unlike the classical Diels-Alder reaction, the IEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][7]

Reaction Mechanism

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂), an irreversible step that drives the reaction to completion. The final product is a stable dihydropyridazine, which can subsequently be oxidized to a pyridazine.[6][7]

Key Factors Influencing Reactivity

Several factors influence the rate of the IEDDA reaction:

-

Electronics: The reactivity of the tetrazine is enhanced by the presence of electron-withdrawing groups (EWGs) on the tetrazine ring, which lower the LUMO energy. Conversely, electron-donating groups (EDGs) on the dienophile raise the HOMO energy, further accelerating the reaction.[3][8]

-

Sterics: Steric hindrance on either the tetrazine or the dienophile can decrease the reaction rate. For instance, monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts.[3]

-

Dienophile Strain: Ring strain in the dienophile plays a crucial role in increasing the reaction rate by raising the energy of the HOMO. This is why strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, are highly reactive partners for tetrazines.[3][9]

Quantitative Data for IEDDA Reactions

The selection of the appropriate tetrazine and dienophile is critical for the success of an experiment. The following tables summarize key quantitative data to facilitate this choice.

Table 1: Second-Order Rate Constants (k₂) for Common IEDDA Reactions

| Diene (Tetrazine Derivative) | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 MeOH:H₂O | [10] |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~1000 | PBS, 37°C | [11] |

| 3,6-diphenyl-s-tetrazine | TCO | ~3.2 | MeOH | [12] |

| 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | MeOH | [12] |

| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | BCN | 125 | MeOH | [12] |

| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Not specified | [10] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | 1.9 | Not specified | [4] |

| Various tetrazines | Norbornene | 0.0047 - 0.0004 | 37°C | [13] |

Table 2: Stability of Tetrazine Derivatives in Aqueous Media

| Tetrazine Derivative | Conditions | Stability (Remaining after 12h) | Reference(s) |

| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37°C | 15-40% | |

| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS, 37°C | 15-40% | |

| Pyridyl tetrazines (more electron-rich) | 1:9 DMSO/PBS, 37°C | >75% | |

| Phenyl tetrazines | 1:9 DMSO/PBS, 37°C | >75% | |

| Hydrogen substituted tetrazines | PBS, 37°C (10h) | ~70% | [11] |

Experimental Protocols

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol is a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.[8]

Materials:

-

Anhydrous hydrazine (B178648)

-

Sulfur (optional, as a catalyst)

-

Ethanol

-

Sodium nitrite (B80452)

-

Acetic acid

-

Round-bottom flask

-

Nitrogen atmosphere setup

-

Ice bath

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol). The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by TLC.

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically change color to a vibrant pink or red, indicating the formation of the tetrazine.

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel. The final product is typically a colored solid.

Protocol 2: Antibody Labeling with a Trans-Cyclooctene (TCO) Derivative and Tetrazine Ligation

This protocol outlines the labeling of an antibody with a TCO derivative, followed by ligation with a tetrazine-functionalized molecule.[10][14]

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Anhydrous DMSO or DMF

-

Spin desalting column

-

Tetrazine-fluorophore conjugate

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer. If the buffer contains primary amines, perform a buffer exchange into PBS.

-

TCO-NHS Ester Labeling:

-

Dissolve the TCO-NHS ester in anhydrous DMSO or DMF immediately before use to create a 10 mM stock solution.

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.

-

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

-

Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.

-

Tetrazine Ligation:

-

Add the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody solution. A 1.1 to 2.0 molar excess of the tetrazine is recommended.

-

Incubate the reaction at room temperature for 10-60 minutes, protected from light if using a fluorophore.

-

-

Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. The antibody-fluorophore conjugate is now ready for downstream applications.

Protocol 3: Live-Cell Imaging using IEDDA

This protocol provides a general guideline for pre-targeted live-cell imaging.[14]

Materials:

-

Cells expressing the target of interest

-

TCO-labeled antibody (prepared as in Protocol 2)

-

Live-cell imaging medium

-

Cy5-PEG8-Tetrazine or other fluorescent tetrazine probe

-

Fluorescence microscope

Procedure:

-

Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.

-

Ligation and Imaging:

-

Prepare the fluorescent tetrazine staining solution in imaging medium at a final concentration of 1-5 µM.

-

Add the staining solution to the cells.

-

Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore. The signal should develop rapidly as the ligation occurs.

-

Visualizations of Workflows and Mechanisms

References

- 1. researchgate.net [researchgate.net]

- 2. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

TCO-GK-PEG4-NHS Ester: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of TCO-GK-PEG4-NHS ester, a widely used reagent in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize click chemistry for the modification of proteins, antibodies, and other biomolecules.

Introduction to this compound

This compound is a heterobifunctional crosslinker that plays a critical role in the field of bioorthogonal chemistry. It features a trans-cyclooctene (B1233481) (TCO) group for rapid and specific reaction with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The N-hydroxysuccinimide (NHS) ester moiety allows for the covalent attachment to primary amines present on biomolecules such as proteins and antibodies. A key feature of this reagent is the hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, which enhances its solubility in aqueous media and reduces steric hindrance during conjugation.[1][2][3][4][5]

Solubility Data

The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions, which are often performed in aqueous buffers.

Qualitative Solubility: Product data sheets consistently report that this compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile, and dichloromethane.[6] The presence of the PEG4 spacer is highlighted as a feature that significantly enhances its solubility in aqueous buffers.[1][2][3][4][7]

Quantitative Solubility: While precise quantitative data for the aqueous solubility of this compound is not readily available in the public domain, data from a structurally similar PEGylated NHS ester, Mal-(PEG)n-NHS Ester, suggests an approximate aqueous solubility of up to 10 mM .[8] It is important to note that this solubility can be influenced by the salt concentration of the buffer.[8] For practical applications, it is recommended to first dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before its addition to the aqueous reaction mixture.[9]

Summary of Solubility Data:

| Solvent | Solubility | Notes |

| Organic Solvents | ||

| DMSO | Soluble | Recommended for preparing stock solutions. |

| DMF | Soluble | Recommended for preparing stock solutions. |

| THF | Soluble | - |

| Acetonitrile | Soluble | - |

| Dichloromethane | Soluble | - |

| Aqueous Buffers | ||

| Water, PBS, etc. | Estimated up to 10 mM | The PEG4 spacer enhances solubility.[1][2][3][4][7] It is advisable to first dissolve in a minimal amount of organic solvent.[9] Solubility may decrease with high salt concentrations.[8] |

Stability Data

The stability of this compound is governed by two primary factors: the hydrolysis of the NHS ester and the isomerization of the TCO group.

NHS Ester Stability

The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, a reaction that is highly dependent on the pH of the medium. The rate of hydrolysis increases significantly with a rise in pH.

pH-Dependent Hydrolysis: Quantitative data on the hydrolysis of NHS esters reveals a strong correlation with pH. At a lower pH, the NHS ester is more stable, while at a higher, more alkaline pH, its half-life is drastically reduced. This is a critical consideration for reaction setup and efficiency.

Summary of NHS Ester Stability:

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

This data is for a generic NHS ester and serves as a crucial reference for handling this compound.

Due to this pH-dependent instability, it is imperative to prepare solutions of this compound immediately before use and to work within a pH range of 7-9 for efficient conjugation to primary amines.[10]

TCO Group Stability

The trans-cyclooctene (TCO) group, while being a highly reactive dienophile, is not indefinitely stable and can undergo isomerization to its unreactive cis-cyclooctene (CCO) form.[11] This isomerization renders the molecule incapable of participating in the desired iEDDA reaction.

Factors Affecting TCO Stability:

-

Long-term Storage: Long-term storage of TCO-containing compounds is generally not recommended due to the potential for isomerization.[11] For optimal performance, it is best to use the reagent reasonably fresh.

-

Presence of Thiols: The presence of thiols can promote the isomerization of TCO to CCO.

-

Serum Stability: Some TCO derivatives have shown a half-life of approximately 0.67 days when conjugated to a monoclonal antibody in vivo, with the primary deactivation pathway being isomerization to the cis-isomer.

It is recommended to store this compound at -20°C and desiccated to minimize degradation.[6]

Experimental Protocols

The following section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of a protein with this compound.

Materials

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Protocol for Protein Labeling

-

Preparation of Protein: Ensure the protein solution is in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and must be avoided.[9] The protein concentration should ideally be between 1-5 mg/mL.

-

Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[10] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[9]

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to avoid protein denaturation.[8]

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice, with gentle mixing.

-

-

Quenching the Reaction: To stop the labeling reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[10] Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted this compound and the quenching agent from the labeled protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Experimental Workflow Diagram

Caption: Workflow for protein labeling with this compound.

Signaling Pathways and Logical Relationships

The core reaction facilitated by this compound involves two key steps: the NHS ester-amine coupling and the TCO-tetrazine click reaction.

NHS Ester-Amine Coupling

The NHS ester of the crosslinker reacts with primary amines on a biomolecule to form a stable amide bond.

Caption: Reaction of this compound with a primary amine.

TCO-Tetrazine Bioorthogonal Reaction

The TCO group on the now-modified biomolecule can undergo a highly specific and rapid inverse-electron-demand Diels-Alder reaction with a tetrazine-functionalized molecule.

Caption: TCO-tetrazine inverse-electron-demand Diels-Alder reaction.

Conclusion

This compound is a valuable tool for bioconjugation, offering a balance of reactivity and enhanced aqueous solubility. A thorough understanding of its solubility and stability characteristics is paramount for designing and executing successful experiments. Researchers should pay close attention to the pH-dependent hydrolysis of the NHS ester and the potential for TCO group isomerization to ensure high yields and reproducible results in their applications.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medium.com [medium.com]

- 4. Broadpharm TCO-PEG4-NHS ester, 1613439-69-2, MFCD28118912, 25mg, Quantity: | Fisher Scientific [fishersci.com]

- 5. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 10. interchim.fr [interchim.fr]

- 11. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols: TCO-GK-PEG4-NHS Ester Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of TCO-GK-PEG4-NHS ester to antibodies, a critical step in the development of site-specific antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The inclusion of a hydrophilic PEG4 spacer and a cleavable glycine-lysine (GK) linker offers significant advantages in terms of solubility, steric hindrance, and controlled payload release.

The trans-cyclooctene (B1233481) (TCO) group facilitates a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with tetrazine-modified molecules.[1][2][3] This catalyst-free reaction proceeds rapidly under mild, physiological conditions, making it ideal for working with sensitive biological molecules like antibodies.[1][2][4] The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on an antibody, to form stable amide bonds.[5][6]

Recent studies have highlighted that direct conjugation of hydrophobic TCO moieties to antibodies can result in a significant fraction of non-reactive TCO groups, likely due to hydrophobic interactions with the antibody surface.[7] The incorporation of a hydrophilic PEG linker, as in this compound, helps to mitigate this issue by extending the TCO group away from the antibody, thereby improving its accessibility and reactivity for subsequent ligation with a tetrazine-modified payload.[5][6][7]

Applications:

-

Antibody-Drug Conjugates (ADCs): Precise attachment of potent cytotoxic drugs to tumor-targeting antibodies.[2][8]

-

Molecular Imaging: Labeling antibodies with imaging agents (e.g., PET or SPECT isotopes, fluorescent dyes) for in vivo tracking and diagnostic purposes.[4][9]

-

Immunoassays: Development of highly sensitive and specific diagnostic assays, such as ELISA.[3][10]

-

Targeted Drug Delivery: Site-specific delivery of therapeutic agents to diseased tissues.[4]

Experimental Protocols

Antibody Preparation

Prior to labeling, it is crucial to remove any amine-containing substances and stabilizing proteins from the antibody solution, as these will compete with the NHS ester reaction.

Materials:

-

Antibody of interest

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Amicon® Ultra Centrifugal Filter Units (or similar) with an appropriate molecular weight cutoff (e.g., 30-50 kDa)

-

Microcentrifuge

Protocol:

-

If the antibody solution contains stabilizers like BSA, glycine, or Tris, it must be purified.

-

Pre-wet the membrane of the centrifugal filter unit with PBS.

-

Add the antibody solution to the filter unit and fill with PBS.

-

Centrifuge according to the manufacturer's instructions to concentrate the antibody.

-

Discard the flow-through.

-

Wash the antibody by adding fresh PBS to the filter unit and repeating the centrifugation step. Perform at least three wash cycles.

-

After the final wash, recover the purified antibody by inverting the filter unit into a clean collection tube and centrifuging.

-

Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280).

Antibody Labeling with this compound

This protocol describes the covalent attachment of the this compound to the primary amines of the antibody.

Materials:

-

Purified antibody (1-5 mg/mL)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5[7][11]

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[6][12]

Protocol:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[6]

-

Dilute the purified antibody to a final concentration of 1-5 mg/mL in the reaction buffer.

-

Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody, but a starting point of 10- to 30-fold molar excess is recommended.[8][9][10]

-

Incubate the reaction mixture for 60-90 minutes at room temperature or 37°C.[9][10]

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[12]

Purification of the TCO-labeled Antibody

Excess, unreacted this compound is removed from the antibody conjugate using size-exclusion chromatography.

Protocol:

-

Equilibrate a Zeba™ Spin Desalting Column with PBS according to the manufacturer's instructions.

-

Load the quenched reaction mixture onto the column.

-

Centrifuge the column to elute the purified TCO-labeled antibody.

-

Determine the concentration and Degree of Labeling (DOL) of the purified conjugate. The DOL can be quantified using mass spectrometry.[13]

Data Presentation: Quantitative Parameters for Antibody Labeling

The following table summarizes typical quantitative parameters for the this compound antibody labeling protocol. Note that optimal conditions may vary depending on the specific antibody and its concentration.

| Parameter | Recommended Range | Reference |

| Antibody Concentration | 1 - 5 mg/mL | [8] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate, pH 8.5 | [7][11] |

| Molar Excess of TCO-Ester | 5 - 1000 equivalents | [7][10] |

| Reaction Temperature | Room Temperature to 37°C | [9][10] |

| Reaction Time | 60 - 180 minutes | [7][9][10] |

| Quenching Agent | 50-100 mM Tris or Glycine | [6][12] |

Table 1: Summary of quantitative data for the this compound antibody labeling protocol.

Visualizations

Chemical Reaction

The following diagram illustrates the reaction between the this compound and a primary amine on the antibody surface.

Caption: Reaction of this compound with an antibody's primary amine.

Experimental Workflow

The following diagram outlines the key steps in the this compound antibody labeling protocol.

Caption: Workflow for this compound antibody labeling.

References

- 1. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. escholarship.org [escholarship.org]

- 6. interchim.fr [interchim.fr]

- 7. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. citeseq.wordpress.com [citeseq.wordpress.com]

- 12. furthlab.xyz [furthlab.xyz]

- 13. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Conjugation with TCO-GK-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with custom moieties is a cornerstone of modern biotechnology, enabling the development of advanced diagnostics, therapeutics, and research tools such as antibody-drug conjugates (ADCs). The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz), offers a highly specific and efficient method for labeling proteins under mild, physiological conditions.[1][2][3] This "click chemistry" reaction proceeds rapidly without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological systems.[1][3]

This document provides a detailed protocol for the initial and crucial step in this process: the conjugation of a TCO-GK-PEG4-NHS ester to a protein of interest. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on the protein surface, to form a stable amide bond.[1][3][4] The inclusion of a PEG4 spacer enhances water solubility and minimizes steric hindrance, while the GK (glycine-lysine) linker can be designed for specific enzymatic cleavage in targeted applications.[5][6][7][8]

Chemical Principle

The conjugation process involves a two-step mechanism. First, the this compound is introduced to the protein in an amine-free buffer. The NHS ester is a highly reactive group that specifically targets primary amines on the protein. The reaction results in the formation of a stable amide bond, covalently linking the TCO moiety to the protein.

The fundamental reaction is as follows:

Protein-NH₂ + TCO-GK-PEG4-NHS → Protein-NH-CO-PEG4-GK-TCO + NHS

This TCO-modified protein is then ready for a subsequent, highly specific click reaction with a tetrazine-labeled molecule of interest.[1][9]

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, 100 mM sodium phosphate (B84403) buffer pH 7.5, or 100 mM carbonate/bicarbonate buffer pH 8.0-8.5.[1][10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218).[1][4]

-

Desalting spin columns or dialysis cassettes for purification.[1][4]

Protocol for this compound Conjugation to a Protein

This protocol is a general guideline and may require optimization for specific proteins and applications.

1. Protein Preparation:

-

Dissolve the protein of interest in the chosen amine-free reaction buffer at a concentration of 1-5 mg/mL.[1][4]

-

If the protein solution contains primary amines (e.g., from Tris or glycine buffers), a buffer exchange must be performed using a desalting spin column or dialysis against the reaction buffer.[1][11]

2. Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[10][11][12]

-

Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[1][4]

3. Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[1][4] The optimal molar ratio may need to be determined empirically for each protein.

-

Incubate the reaction for 1 hour at room temperature or for 2 hours on ice, with gentle mixing.[1][10][11]

4. Quenching the Reaction:

-

To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[1][4]

-

Incubate for 15-30 minutes at room temperature.[11] This step ensures that any unreacted NHS ester is consumed.

5. Purification of the TCO-labeled Protein:

-

Remove the excess, unreacted this compound and quenching buffer components by using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).[1][4]

-

The purified TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule or can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Data Presentation

The following tables summarize key quantitative parameters for the conjugation of this compound to a protein.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve conjugation efficiency.[1][4][10] |

| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate) | Avoid buffers containing Tris or glycine.[1][10][12] |

| pH | 7.0 - 8.5 | A slightly basic pH is optimal for the reaction with primary amines.[1][4] |

| TCO-NHS Ester:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein.[1][4][12] |

| Reaction Temperature | Room Temperature or 4°C | Incubation on ice may be preferred for sensitive proteins.[10][11] |

| Incubation Time | 30 - 120 minutes | Longer incubation times do not always lead to higher conjugation efficiency and may increase protein degradation.[1][10] |

| Quenching Agent | Tris-HCl or Glycine | Final concentration of 50-100 mM.[1][4] |

Table 2: Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Hydrolysis of TCO-NHS ester | Allow reagent to warm to room temperature before opening. Prepare stock solution immediately before use.[10][11][12] |

| Presence of primary amines in the buffer | Perform buffer exchange into an amine-free buffer.[1][4][12] | |

| Suboptimal molar ratio | Titrate the molar excess of the TCO-NHS ester. | |

| Protein Precipitation | High concentration of organic solvent | Ensure the volume of DMSO/DMF does not exceed 10% of the total reaction volume.[12] |

| Protein instability | Perform the reaction at a lower temperature (4°C). |

Visualizations

Experimental Workflow

Caption: Workflow for this compound conjugation to a protein.

Chemical Reaction Pathway

Caption: Reaction of TCO-NHS ester with a primary amine on a protein.

References

- 1. benchchem.com [benchchem.com]

- 2. Homodimeric Protein-Polymer Conjugates via the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. interchim.fr [interchim.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. This compound - Immunomart [immunomart.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. furthlab.xyz [furthlab.xyz]

- 12. broadpharm.com [broadpharm.com]

Application Notes and Protocols: A Step-by-Step Guide for TCO-Tetrazine Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific conjugation of biomolecules in complex biological environments.[1][2] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between an electron-deficient tetrazine and a strained, electron-rich TCO.[1][3] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1][3]

Key features of the TCO-tetrazine ligation include its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[3][4] The reaction is catalyst-free, proceeding efficiently under physiological conditions, and the reacting moieties are abiotic, preventing cross-reactivity with native biological functional groups.[5][6] These characteristics make it an invaluable tool for a wide range of applications, including antibody-drug conjugation, live-cell imaging, and the development of theranostics.[4][6][7]

Data Presentation: Reaction Kinetics and Conditions

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the reactants and the reaction conditions. The following table summarizes key quantitative data for this bioorthogonal reaction.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Source(s) |

| General TCO-Tetrazine | up to 1 x 10⁶ | Not Specified | [2][5] |

| Hydrogen-substituted tetrazines with TCO | up to 30,000 | Aqueous Media | [2][8] |

| TCO conjugated to CC49 antibody and [¹¹¹In]In-labeled-Tz | (13 ± 0.08) × 10³ | PBS at 37 °C | [9] |

| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 | Methanol/Water (9:1) at 25°C | [8] |

| Methyl-substituted tetrazines with TCO | ~1000 | Aqueous Media | [2][8] |

| ATTO-tetrazines with TCO | up to 1000 | Not Specified | [10] |

| General TCO-Tetrazine | > 800 | Not Specified | [4] |

| Reaction pH Range | N/A | PBS buffer, pH 6-9 | [2][5] |

| Reaction Temperature Range | N/A | 4°C, 25°C, or 37°C | [2][10] |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with TCO-NHS Ester

This protocol describes the activation of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which targets primary amines like lysine (B10760008) residues.

Materials:

-

Protein of interest

-

TCO-PEG-NHS ester

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[11] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[2]

-

TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[11]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[11]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[11]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[11]

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.[11] The TCO-labeled protein is now ready for ligation.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol details the conjugation of a TCO-activated protein with a tetrazine-activated protein.

Materials:

-

TCO-activated Protein A (from Protocol 1)

-

Tetrazine-activated Protein B (prepared similarly to Protocol 1 using a Tetrazine-NHS ester)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.[6]

-

Reaction Setup: Mix the TCO-activated protein and the tetrazine-activated protein in a 1:1 molar ratio.[2] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[12]

-

Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C with gentle rotation.[2][12] Longer incubation times may be required at 4°C.[2]

-

Monitoring the Reaction (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[5]

-

Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[12]

-

Storage: Store the final conjugate at 4°C.[12]

Visualizations

TCO-Tetrazine Ligation Mechanism

Caption: Mechanism of the TCO-Tetrazine Ligation.

Experimental Workflow for Protein-Protein Conjugation

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. leica-microsystems.com [leica-microsystems.com]

- 11. benchchem.com [benchchem.com]

- 12. interchim.fr [interchim.fr]

Application Notes and Protocols for TCO-GK-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TCO-GK-PEG4-NHS ester in the development of antibody-drug conjugates (ADCs). This bifunctional linker enables a two-step conjugation strategy, offering precise control over the conjugation process and the drug-to-antibody ratio (DAR).

The workflow involves the initial modification of a monoclonal antibody (mAb) with the this compound, followed by a highly efficient and bioorthogonal "click chemistry" reaction with a tetrazine-modified cytotoxic payload. This methodology is instrumental in creating stable and effective ADCs for targeted cancer therapy.

Introduction to this compound

This compound is a heterobifunctional linker designed for the development of ADCs. It comprises three key components:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues present on the surface of antibodies.

-

trans-Cyclooctene (TCO): This strained alkene is a key component for bioorthogonal click chemistry. It reacts specifically and rapidly with a tetrazine-functionalized molecule in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[1][2]

-

PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting ADC in aqueous media. It also provides a flexible connection between the antibody and the payload, which can minimize steric hindrance and improve the accessibility of the payload to its target.

The use of this compound in ADC development offers several advantages, including high reaction efficiency under mild conditions, excellent selectivity, and the ability to assemble the final ADC in a controlled, stepwise manner.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol outlines the procedure for conjugating the this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) at a concentration of 2-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances like Tris or glycine.

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification column: Zeba™ Spin Desalting Columns (or equivalent)

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody buffer to the reaction buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 2.5 mg/mL in the reaction buffer.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

-

Gently mix the reaction solution by pipetting or brief vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the TCO-Modified Antibody:

-

Remove the excess, unreacted this compound and other small molecules using a desalting column according to the manufacturer's instructions.

-

Collect the purified TCO-modified antibody.

-

-

Characterization:

-

Determine the concentration of the purified TCO-modified antibody using a spectrophotometer at 280 nm.

-

The degree of labeling (DOL), or the number of TCO linkers per antibody, can be determined using methods such as MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.

-

Protocol 2: Conjugation of Tetrazine-Payload to TCO-Modified Antibody

This protocol describes the bioorthogonal click reaction between the TCO-modified antibody and a tetrazine-functionalized cytotoxic payload.

Materials:

-

Purified TCO-modified antibody

-

Tetrazine-modified cytotoxic payload

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purification system: Size-exclusion chromatography (SEC)

Procedure:

-

Reaction Setup:

-

Dissolve the tetrazine-modified payload in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute in PBS.

-

In a reaction vessel, combine the TCO-modified antibody with a 1.5 to 3-fold molar excess of the tetrazine-payload solution.

-

-

Click Reaction:

-

Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid.

-

-

Purification of the ADC:

-

Purify the resulting ADC from the excess, unreacted tetrazine-payload and other impurities using size-exclusion chromatography (SEC).

-

Collect the fractions containing the purified ADC.

-

-

Characterization of the Final ADC:

-

Determine the final concentration of the ADC.

-

Characterize the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic potential of the newly synthesized ADC on cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

The purified ADC, unconjugated antibody, and free cytotoxic payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the prepared solutions to the respective wells. Include untreated cells as a control.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for the ADC, unconjugated antibody, and free payload on both cell lines.

-

Data Presentation

The following tables are examples of how to structure quantitative data obtained from the characterization and in vitro evaluation of an ADC developed using the this compound.

Table 1: Characterization of a TCO-Modified Antibody and the Final ADC

| Parameter | TCO-Modified Antibody | Final ADC |

| Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | 3.8 TCOs/mAb | 3.5 drugs/mAb |

| Protein Concentration (mg/mL) | 1.5 | 1.2 |

| Purity by SEC (%) | >98% | >95% |

| Aggregation by SEC (%) | <2% | <5% |

Table 2: In Vitro Cytotoxicity of an ADC Targeting HER2

| Compound | Cell Line | Antigen Expression | IC50 (nM) |

| Final ADC | SK-BR-3 | HER2-positive | 5.2 |

| MDA-MB-468 | HER2-negative | >1000 | |

| Unconjugated Antibody | SK-BR-3 | HER2-positive | No significant effect |

| MDA-MB-468 | HER2-negative | No significant effect | |

| Free Cytotoxic Payload | SK-BR-3 | HER2-positive | 0.8 |

| MDA-MB-468 | HER2-negative | 1.1 |

Visualizations

Experimental Workflow

Caption: ADC Development Workflow using this compound.

HER2 Signaling Pathway

The following diagram illustrates a simplified HER2 signaling pathway, a common target for ADCs in breast and gastric cancers.

References

Application Notes and Protocols for Cell Surface Labeling with TCO-GK-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-GK-PEG4-NHS ester is a heterobifunctional crosslinker that enables the covalent attachment of a trans-cyclooctene (B1233481) (TCO) moiety to the surface of living cells. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on cell surface proteins. The introduced TCO group can then undergo a rapid and highly specific bioorthogonal "click" reaction with a tetrazine-labeled molecule of interest. This two-step labeling strategy is a powerful tool for a wide range of applications, including cell tracking, targeted drug delivery, and immunotherapy research.

The this compound features a polyethylene (B3416737) glycol (PEG) spacer that increases its solubility in aqueous solutions and a cleavable dipeptide (GK) linker. The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on cell surface proteins, to form stable amide bonds. This process is most efficient at a slightly alkaline pH. The subsequent inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO and a tetrazine is exceptionally fast and bioorthogonal, meaning it does not interfere with native biological processes.

Data Presentation

Recommended Labeling Parameters

| Parameter | Recommended Range | Notes |

| This compound Concentration | 10 - 200 µM | Optimal concentration is cell type-dependent and should be determined empirically. Start with a concentration titration to find the best balance between labeling efficiency and cell viability. |

| Incubation Time | 15 - 60 minutes | Longer incubation times may increase labeling but can also lead to decreased cell viability. |

| Incubation Temperature | Room Temperature or 37°C | Labeling at 37°C may be more efficient but could also increase endocytosis of the labeled proteins. |

| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | Adjust based on cell type and experimental needs. |

| pH of Labeling Buffer | 7.2 - 8.5 | A slightly basic pH is optimal for the NHS ester reaction with primary amines. |

Cell Viability

| Cell Type | This compound Concentration (µM) | Incubation Time (min) | Viability (%) |

| Jurkat | 50 | 30 | >95% |

| HeLa | 50 | 30 | >95% |

| Primary T-cells | 25 | 20 | >90% |

Note: The data presented in this table are representative examples. It is crucial to perform a cell viability assay (e.g., Trypan Blue exclusion or a fluorescence-based assay) for your specific cell type and experimental conditions.

Experimental Protocols

Reagent Preparation

-

Prepare a Stock Solution of this compound:

-

Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

-